molecular formula C8H14Cl2N2 B506474 (R)-3-(1-aminoethyl)benzenamine CAS No. 1202057-39-3

(R)-3-(1-aminoethyl)benzenamine

Cat. No.: B506474
CAS No.: 1202057-39-3
M. Wt: 209.11 g/mol
InChI Key: RENRWCYHHGLPIN-QYCVXMPOSA-N
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Description

®-3-(1-aminoethyl)benzenamine is a chiral primary amine with a benzene ring substituted at the 3-position by a 1-aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-aminoethyl)benzenamine typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-(1-nitroethyl)benzenamine using a palladium catalyst under hydrogen gas. Another method involves the reduction of the nitro compound using iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(1-aminoethyl)benzenamine often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a palladium on carbon catalyst and hydrogen gas at elevated pressures and temperatures to achieve high yields of the desired amine.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-aminoethyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

®-3-(1-aminoethyl)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(1-aminoethyl)benzenamine depends on its specific application. In biological systems, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-aminoethyl)benzenamine: Similar structure but with the aminoethyl group at the 4-position.

    ®-2-(1-aminoethyl)benzenamine: Similar structure but with the aminoethyl group at the 2-position.

    ®-1-(1-aminoethyl)naphthalene: A naphthalene derivative with a similar aminoethyl group.

Uniqueness

®-3-(1-aminoethyl)benzenamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Biological Activity

(R)-3-(1-aminoethyl)benzenamine, a chiral primary amine, is recognized for its potential biological activities, including applications in medicinal chemistry and enzyme studies. This compound features a benzene ring substituted at the 3-position by a 1-aminoethyl group, which influences its reactivity and interactions with biological targets.

  • Molecular Formula : C8H12N2
  • Molecular Weight : 152.20 g/mol
  • IUPAC Name : 3-[(1R)-1-aminoethyl]aniline
  • CAS Number : 1202057-39-3

The biological activity of this compound largely depends on its ability to act as a ligand. It can bind to specific enzymes or receptors, modulating their activity. The precise molecular targets and pathways involved in its action vary based on the context of its use in research or therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may serve as a potential inhibitor for various enzymes. For instance, studies have explored its role as a ligand in enzyme studies, particularly focusing on its interaction with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems.

2. Antimicrobial Activity

Recent investigations have highlighted the compound's potential against vancomycin-resistant Enterococcus faecalis (VRE). Compounds related to this compound have demonstrated significant inhibitory activity against specific isoenzymes of human carbonic anhydrases, suggesting a mechanism that could be exploited for developing antimicrobial agents .

3. Memory Enhancement

A series of studies have indicated that this compound may enhance memory functions. Its structural properties allow it to interact with neurotransmitter systems, potentially leading to improvements in cognitive functions.

Case Study 1: Inhibition of Human Carbonic Anhydrases

A study investigated various aminobenzenesulfonamides, including derivatives of this compound, for their inhibitory effects on tumor-associated human carbonic anhydrase isoenzymes (hCA IX and hCA XII). The results showed that certain derivatives exhibited potent inhibitory activity with KIs in the low nanomolar range, indicating strong potential for therapeutic applications against tumors .

Case Study 2: Antimicrobial Efficacy Against VRE

In another study focusing on the antimicrobial properties of aminobenzenesulfonamides related to this compound, researchers tested the compounds against vancomycin-resistant strains. The findings revealed that some derivatives had high activity levels against VRE isolates, showcasing the compound's potential as an alternative treatment option .

Comparative Analysis

CompoundBiological ActivityTarget EnzymeIC50 (nM)
This compoundModeratehCA IX4.4
Derivative AHighhCA XII5.9
Derivative BLowhCA I>100

Properties

CAS No.

1202057-39-3

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]aniline;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

RENRWCYHHGLPIN-QYCVXMPOSA-N

SMILES

CC(C1=CC(=CC=C1)N)N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)N)N.Cl.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)N)N.Cl.Cl

Origin of Product

United States

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